Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Description

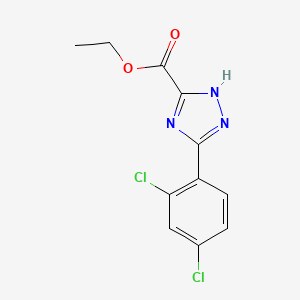

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5 and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₁H₉Cl₂N₃O₂, with a molecular weight of 302.12 g/mol (CAS: 1491085-84-7) . The compound is synthesized via multi-step reactions, often involving condensation of substituted hydrazines with ethyl 2-chloroacetoacetate, followed by cyclization under microwave or reflux conditions . Its structural features, including the electron-withdrawing dichlorophenyl group and the carboxylate ester, contribute to its biological and physicochemical properties.

Properties

Molecular Formula |

C11H9Cl2N3O2 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

ethyl 3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,15,16) |

InChI Key |

YZAZRRPKPZOZQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of antifungal and anticancer agents.

Industry: It is used in the development of agrochemicals and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of cell membrane integrity and ultimately the death of the fungal cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Bioactivity :

- The 2,4-dichlorophenyl group in the target compound enhances antibacterial and antiproliferative activities, as demonstrated against pathogens like E. coli and S. aureus (MIC: 6.25–12.5 µg/mL) .

- In contrast, Fenchlorazole-ethyl (trichloromethyl substituent) lacks direct herbicidal activity but acts as a safener to protect crops from herbicide toxicity .

Electron-Withdrawing vs. Electron-Donating Groups :

- Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability and receptor binding. For example, trifluoromethyl-substituted analogues exhibit enhanced agrochemical efficacy .

- Pyridinyl substituents (electron-deficient aromatic systems) increase solubility but reduce lipophilicity, limiting membrane permeability .

Pharmacological and Agrochemical Profiles

Antibacterial Activity:

The target compound outperforms pyridinyl-substituted analogues (e.g., Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate) in antibacterial assays, likely due to the dichlorophenyl group’s stronger hydrophobic interactions with bacterial enzymes like GlcN-6-P amidotransferase .

Antiproliferative Activity:

Compared to Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (IC₅₀: 18.7 µM against MCF-7 cells), the 2,4-dichloro derivative shows superior potency (IC₅₀: 9.3 µM), attributed to enhanced DNA intercalation and topoisomerase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.